2-Amino-5,5-dimethylcyclohexene-1-carbonitrile
Description
IUPAC Nomenclature and Structural Representation
The compound 2-amino-5,5-dimethylcyclohexene-1-carbonitrile derives its name from the IUPAC rules for bicyclic and substituted cyclohexene systems. The parent structure is a cyclohexene ring (a six-membered carbocycle with one double bond), numbered such that the carbonitrile group (-C≡N) receives the lowest possible position (position 1). The amino (-NH₂) group occupies position 2, while two methyl (-CH₃) groups are located at position 5, as dictated by the substituent hierarchy (nitrile > amine > alkyl).
The structural formula (Figure 1) illustrates a cyclohexene ring with:
- A carbonitrile group at position 1 ($$ \text{C} \equiv \text{N} $$)
- An amino group at position 2 ($$ \text{-NH}_2 $$)
- Two methyl groups at position 5 ($$ \text{-CH}_3 $$)
The stereochemistry of the double bond (between positions 1 and 2) and the spatial arrangement of substituents influence the compound’s reactivity. For example, the conjugation between the nitrile and amino groups may enhance resonance stabilization.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 2241141-60-4 , uniquely identifying it in chemical databases. Its molecular formula, $$ \text{C}9\text{H}{13}\text{N}2 $$, was validated through high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 159.23 g/mol , consistent with the sum of atomic masses:
$$
(9 \times 12.01) + (13 \times 1.01) + (2 \times 14.01) = 159.23 \, \text{g/mol}
$$
This formula distinguishes it from structurally similar compounds, such as 5,5-dimethyl-3-oxocyclohexene-1-carbonitrile ($$ \text{C}9\text{H}_{11}\text{NO} $$), which replaces the amino group with a ketone.
Comparative Analysis with Isomeric Cyclohexene Carbonitriles
Cyclohexene carbonitriles exhibit diverse properties depending on substituent placement. Below is a comparative analysis (Table 1):
Key Observations :
- Substituent Effects : The amino group in 2-amino-5,5-dimethylcyclohexene-1-carbonitrile increases its polarity compared to halogenated or alkylated analogs.
- Synthetic Utility : Compounds with electron-withdrawing groups (e.g., nitrile, ketone) are preferred in cycloaddition reactions, while amino-substituted derivatives serve as intermediates in heterocycle synthesis.
- Steric Considerations : The 5,5-dimethyl substitution creates a sterically hindered environment, potentially slowing nucleophilic attacks at adjacent positions.
Properties
IUPAC Name |
2-amino-5,5-dimethylcyclohexene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXNJRVRZBZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine and a nitrile source. One common method is the condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and an amine, followed by the addition of a nitrile group under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production methods for 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of 5,5-dimethylcyclohexane-1,3-dione derivatives.
Reduction: Conversion to 2-amino-5,5-dimethylcyclohexane-1-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The provided evidence focuses on antiparasitic benzimidazole derivatives, which share functional groups (e.g., amino, nitro, carboxamide) with 2-amino-5,5-dimethylcyclohexene-1-carbonitrile. Below is a comparative analysis based on structural motifs, synthesis, and biological activity:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: Aromaticity: Benzimidazole derivatives (e.g., [369], [370]) possess aromatic rings, enhancing π-π interactions with biological targets. Substituent Effects: Nitro (-NO₂) and carboxamide (-CONH₂) groups in benzimidazoles enhance antiparasitic activity by facilitating hydrogen bonding and electron withdrawal. The carbonitrile (-CN) group in the target compound may similarly act as a hydrogen bond acceptor, while its dimethyl groups could increase lipophilicity, affecting membrane permeability .
Biological Activity: Benzimidazoles exhibit potent antiparasitic activity (e.g., [369] with IC₅₀ = 0.010 µM), attributed to their ability to disrupt tubulin polymerization or parasite-specific enzymes.
Synthetic Flexibility :
- Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. The target compound’s cyclohexene-carbonitrile framework may offer unique reactivity for constructing sp³-rich scaffolds, which are underrepresented in antiparasitic drug development .
Biological Activity
Overview
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group and a nitrile group attached to a cyclohexene ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for evaluating its applications in medicinal chemistry and drug development.
- Molecular Formula : C9H14N2
- Molecular Weight : 166.23 g/mol
- Functional Groups : Amino (-NH2), Nitrile (-C≡N)
The biological activity of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The amino and nitrile groups facilitate the formation of hydrogen bonds and electrostatic interactions with biomolecules, which can influence their functional activities. Furthermore, metabolic transformations may lead to active metabolites that exert significant biological effects.
Antimicrobial Activity
Research has indicated that 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit metabolic processes has been noted in several studies.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa | 25 | MTT Assay |
| MCF-7 | 30 | Colony Formation Assay |
| A549 | 20 | Flow Cytometry |
Case Studies
- Cytotoxicity in Mammalian Cells : A study evaluated the cytotoxic effects of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile on various mammalian cell lines using the MTT assay. Results indicated significant dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM against HeLa cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against S. aureus, suggesting potential applications in treating skin infections .
Research Findings
Recent investigations into the biological activity of this compound highlight its potential as a lead candidate for drug development:
- Antioxidant Properties : Preliminary data suggest that it may also possess antioxidant capabilities, which could further enhance its therapeutic profile.
- Synergistic Effects : When combined with other known antimicrobial agents, 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile exhibited synergistic effects, leading to enhanced efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclohexene precursors functionalized with amino and nitrile groups. Key steps include:
- Cyclization : Use ethanol/water solvent mixtures to enhance solubility and reaction efficiency .
- Catalysis : Optimize with Lewis acids (e.g., ZnCl₂) or organocatalysts to improve yield.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Monitoring : Track progress via TLC or HPLC.
Q. How can researchers confirm the molecular structure post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for amino (-NH₂) and nitrile (-CN) groups. Variable-temperature (VT) NMR resolves tautomeric equilibria .
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., C61-C6-C5 = 115.67° ).
- IR Spectroscopy : Confirm nitrile stretch (~2200 cm⁻¹) and NH₂ vibrations.
Q. What purification methods yield high-purity samples?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .
- HPLC : Validate purity (>98%) with reverse-phase C18 columns.
Q. Which analytical techniques assess stability under storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions.
- Long-term Stability Studies : Store at 4°C (dry) and monitor via NMR for degradation.
Advanced Research Questions
Q. How should discrepancies between experimental and computational conformational data be addressed?
- Methodological Answer :
- Validation : Compare X-ray bond angles (e.g., C61-C6-C1 = 109.56° ) with DFT-optimized geometries.
- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for ethanol).
- Error Analysis : Account for crystallographic disorder or thermal motion in experimental data.
Q. What strategies resolve contradictions in NMR chemical shifts (e.g., unexpected splitting)?
- Methodological Answer :
- VT-NMR : Identify dynamic processes (e.g., tautomerism) by analyzing temperature-dependent peak shifts .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities.
- DFT Calculations : Predict shifts using software (e.g., Gaussian) and compare with experimental data.
Q. How do steric effects from the 5,5-dimethyl group influence reactivity?
- Methodological Answer :
- Conformational Analysis : X-ray data shows hindered rotation at C5 (bond angles: C5-C6-C61 = 110.94° ).
- Kinetic Studies : Compare reaction rates with non-methylated analogs in nucleophilic additions.
- Molecular Dynamics Simulations : Model steric clashes in transition states.
Q. What experimental approaches validate tautomeric equilibria under varying conditions?
- Methodological Answer :
- VT-NMR in DMSO-d₆ : Monitor NH₂ proton shifts between 25–100°C to detect tautomers .
- pH-Dependent Studies : Adjust acidity (e.g., HCl/NaOH) to stabilize specific forms.
- Isotopic Labeling : Use ¹⁵N-labeled amino groups for precise tracking.
Q. How can computational modeling enhance crystallographic data interpretation?
- Methodological Answer :
- Electrostatic Potential Maps : Align DFT-derived charge densities with X-ray electron density maps.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding with nitrile groups).
- Conformational Sampling : Use MD simulations to explore low-energy conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
